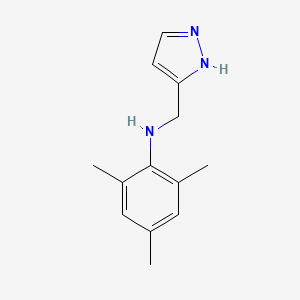
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a pyrazole-based ligand that has been shown to have a variety of biological and biochemical effects.
作用机制
The mechanism of action of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline binds to metal ions through its pyrazole and aniline groups. The binding of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline to metal ions can result in changes in the electronic properties of the metal ion, which can affect its biological activity.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of copper(II)-dependent enzymes, such as tyrosinase and dopamine β-hydroxylase. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells by inhibiting the activity of copper(II)-dependent enzymes involved in the regulation of oxidative stress. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is the development of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based fluorescent probes for the detection of copper(II) ions in biological samples. Another direction is the synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based metal-organic frameworks with specific properties for drug delivery. Additionally, the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline's effects on copper(II)-dependent enzymes and its potential use in cancer therapy is an area of ongoing research.
合成方法
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a catalyst. This reaction results in the formation of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline as a yellow solid. Other methods include the reaction of 2,4,6-trimethylaniline with 5-bromo-1H-pyrazole or the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a base.
科学研究应用
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been widely used in scientific research as a ligand for various metal ions. It has been shown to have a high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been used as a fluorescent probe for the detection of copper(II) ions in biological samples. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
属性
IUPAC Name |
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-15-16-12/h4-7,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJGFXXYCTGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-2,4,6-trimethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)
![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)

![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)
![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)
![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)